molecular formula C20H18N4O3S B11030834 1-[3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone

1-[3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone

Cat. No.: B11030834
M. Wt: 394.4 g/mol
InChI Key: KVTIKYCJFAFGHR-UHFFFAOYSA-N
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Description

1-[3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone is a complex organic compound belonging to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 3-(methylsulfonyl)-4,8-diphenylpyrazole with appropriate triazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it could inhibit key enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its methylsulfonyl group, in particular, may enhance its solubility and reactivity compared to other similar compounds .

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

1-(3-methylsulfonyl-4,8-diphenyl-4H-pyrazolo[5,1-c][1,2,4]triazin-1-yl)ethanone

InChI

InChI=1S/C20H18N4O3S/c1-14(25)23-20-17(15-9-5-3-6-10-15)13-21-24(20)18(16-11-7-4-8-12-16)19(22-23)28(2,26)27/h3-13,18H,1-2H3

InChI Key

KVTIKYCJFAFGHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=NN2C(C(=N1)S(=O)(=O)C)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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